molecular formula C12H15N3S B11731955 3-cyclopropyl-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine

3-cyclopropyl-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B11731955
M. Wt: 233.33 g/mol
InChI Key: JQCLNVPLUSKDTL-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a thiophen-2-ylmethyl group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the thiophen-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative reacts with thiophen-2-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring or the thiophene ring, leading to the formation of dihydropyrazole or dihydrothiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides in the presence of bases or acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrazole, dihydrothiophene derivatives.

    Substitution: Various substituted pyrazole and thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the thiophen-2-ylmethyl group.

    3-cyclopropyl-1-methyl-N-(phenylmethyl)-1H-pyrazol-5-amine: Contains a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    3-cyclopropyl-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: Contains a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 3-cyclopropyl-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine imparts unique chemical and biological properties, such as enhanced lipophilicity, potential for π-π interactions, and specific electronic effects that can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C12H15N3S/c1-15-12(7-11(14-15)9-4-5-9)13-8-10-3-2-6-16-10/h2-3,6-7,9,13H,4-5,8H2,1H3

InChI Key

JQCLNVPLUSKDTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC=CS3

Origin of Product

United States

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